molecular formula C57H68FN11O8S B12411856 PROTAC IRAK4 degrader-2

PROTAC IRAK4 degrader-2

Cat. No.: B12411856
M. Wt: 1086.3 g/mol
InChI Key: VCCDOPPWOSIMCD-LLCFZETMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC IRAK4 degrader-2 involves the creation of a heterobifunctional molecule that links an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC IRAK4 degrader-2 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product of the reaction involving this compound is the ubiquitinated IRAK4 protein, which is subsequently degraded by the proteasome .

Mechanism of Action

PROTAC IRAK4 degrader-2 exerts its effects by binding to IRAK4 and recruiting it to the E3 ubiquitin ligase cereblon (CRBN). This leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the signaling pathways of toll-like receptors and interleukin-1 receptors, resulting in the inhibition of proinflammatory cytokine production .

Properties

Molecular Formula

C57H68FN11O8S

Molecular Weight

1086.3 g/mol

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-[3-[3-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]pyrimidin-2-yl]-3,9-diazaspiro[5.5]undecan-9-yl]prop-1-ynyl]-7-methoxyisoquinoline-6-carboxamide

InChI

InChI=1S/C57H68FN11O8S/c1-7-39-43(65-52(74)46(39)58)31-77-53-41-25-45(76-6)42(49(59)71)24-40(41)36(27-61-53)9-8-18-67-19-14-57(15-20-67)16-21-68(22-17-57)55-62-28-37(29-63-55)50(72)66-48(56(3,4)5)54(75)69-30-38(70)23-44(69)51(73)60-26-34-10-12-35(13-11-34)47-33(2)64-32-78-47/h10-13,24-25,27-29,32,38-39,43-44,46,48,70H,7,14-23,26,30-31H2,1-6H3,(H2,59,71)(H,60,73)(H,65,74)(H,66,72)/t38-,39+,43-,44+,46+,48-/m1/s1

InChI Key

VCCDOPPWOSIMCD-LLCFZETMSA-N

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C

Origin of Product

United States

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